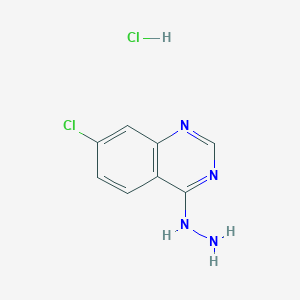
(7-Chloroquinazolin-4-yl)hydrazine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Chloroquinazolin-4-yl)hydrazine;hydrochloride is a versatile chemical compound used in various scientific research fields. . The compound consists of a quinazoline ring substituted with a chlorine atom at the 7th position and a hydrazine group at the 4th position, forming a hydrochloride salt.
Mécanisme D'action
Target of Action
Similar compounds, such as quinazolin-2,4-diones, have been reported to exhibit antibacterial activities .
Mode of Action
It is suggested that similar compounds interact with bacterial enzymes, inhibiting their function and leading to bacterial cell death .
Biochemical Pathways
Similar compounds have been reported to interfere with bacterial dna synthesis, leading to cell death .
Result of Action
Similar compounds have been reported to cause bacterial cell death by inhibiting essential enzymes .
Analyse Biochimique
Biochemical Properties
It is known that quinazoline derivatives, which include this compound, have a variety of biological activities such as antitumor, antimicrobial, anti-inflammatory, antihistaminic, antidepressant, anticonvulsant, and antihypertensive effects
Cellular Effects
It is known that quinazoline derivatives can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that quinazoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloroquinazolin-4-yl)hydrazine;hydrochloride typically involves the reaction of 7-chloroquinazoline with hydrazine hydrate under reflux conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is isolated as a hydrochloride salt by treating the reaction mixture with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is purified through crystallization or recrystallization techniques to obtain high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(7-Chloroquinazolin-4-yl)hydrazine;hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 7th position can be replaced by other nucleophiles.
Condensation reactions: The hydrazine group can react with aldehydes or ketones to form hydrazones or Schiff bases.
Cyclization reactions: The compound can undergo cyclization to form quinazoline derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous conditions.
Condensation reactions: Aldehydes or ketones in the presence of an acid catalyst.
Cyclization reactions: Heating with appropriate reagents like acetic anhydride or phosphorus oxychloride.
Major Products Formed
Nucleophilic substitution: Substituted quinazoline derivatives.
Condensation reactions: Hydrazones or Schiff bases.
Cyclization reactions: Various quinazoline derivatives with potential biological activities.
Applications De Recherche Scientifique
(7-Chloroquinazolin-4-yl)hydrazine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Chloro-4-aminoquinoline: Known for its antimalarial properties.
7-Chloroquinazolin-4-yl)hydrazine: Similar structure but without the hydrochloride salt.
7-Chloro-4-hydroxyquinazoline: Another quinazoline derivative with different functional groups.
Uniqueness
(7-Chloroquinazolin-4-yl)hydrazine;hydrochloride is unique due to its combination of a chlorine-substituted quinazoline ring and a hydrazine group, which imparts high reactivity and versatility in chemical reactions. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry .
Propriétés
IUPAC Name |
(7-chloroquinazolin-4-yl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4.ClH/c9-5-1-2-6-7(3-5)11-4-12-8(6)13-10;/h1-4H,10H2,(H,11,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJFLLHZPJZIBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=CN=C2NN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
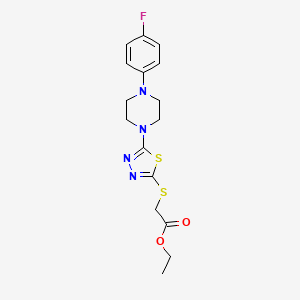
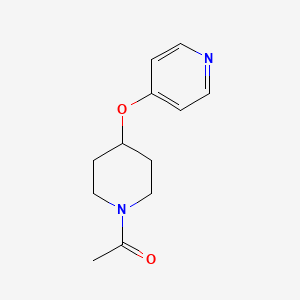
![4-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one](/img/structure/B2591116.png)
![2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2591118.png)
![2-[(3-fluoro-4-methoxyphenyl)methyl]-8-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2591119.png)
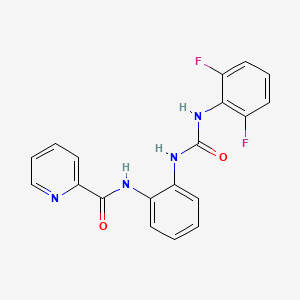
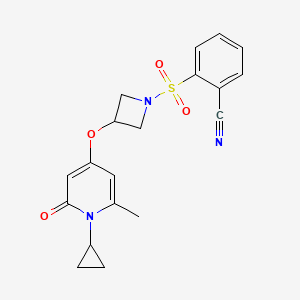
![2-Chloro-N-[(4-fluoro-1,3-benzoxazol-2-yl)methyl]acetamide](/img/structure/B2591122.png)
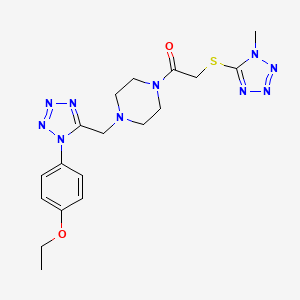
![3-[4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B2591124.png)
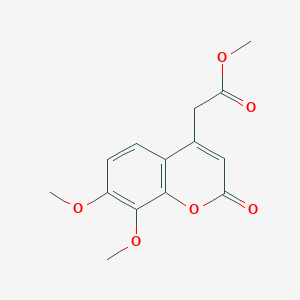
![[5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2591130.png)
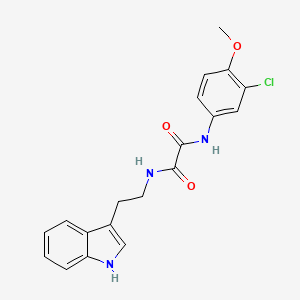
![2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B2591137.png)
